2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on related fluorophenyl compounds has shown promising antimicrobial activity against various pathogens. For instance, studies on trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones and fluorine-containing pyrazoles have reported significant antimicrobial properties against a range of bacteria and fungi. These compounds, with structural similarities, have demonstrated potential as antimicrobial agents due to the presence of fluorophenyl groups, suggesting that 2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one could also exhibit similar activities (Bonacorso et al., 2006; Gadakh et al., 2010).
Antitumor Activity
Research on pyrazolo[3,4-b]pyridines highlighted their antitumor activity, particularly against liver cell lines. Compounds with the 4-fluorophenyl group have shown high efficacy in inhibiting cancer cell growth, indicating the potential of fluorophenyl-based compounds in cancer treatment. The synthesis and evaluation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for their inhibition against lung cancer cells further underscore the relevance of such structures in developing anticancer agents (El-Borai et al., 2012; Zheng et al., 2011).
COX-2 Inhibition
A study utilizing 4,5-diaryl-1H-pyrazole-3-ol derivatives explored their potential as COX-2 inhibitors, a crucial target in anti-inflammatory drug development. This research suggests the importance of fluorophenyl groups in modulating biological activity, which may be applicable to the study compound in exploring anti-inflammatory properties (Patel et al., 2004).
Properties
IUPAC Name |
2-(4-fluorophenyl)-3-(hydroxymethyl)-5-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-18-7-5-17(6-8-18)22-20(15-30)23-24(32)27(12-13-29(23)26-22)14-16-3-9-19(10-4-16)28-11-1-2-21(28)31/h3-10,12-13,30H,1-2,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDYCFXMFKNEAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CN4C(=C(C(=N4)C5=CC=C(C=C5)F)CO)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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